2'-Deoxycytidine-5'-triphosphate is classified as a nucleoside triphosphate and is derived from the nucleoside 2'-deoxycytidine through phosphorylation. It is essential for various biological processes, including DNA synthesis, where it serves as a substrate for DNA polymerases. The molecular formula of dCTP is , with a molecular weight of 467.10 g/mol when in its free acid form .
The synthesis of 2'-deoxycytidine-5'-triphosphate typically involves several steps:
The molecular structure of 2'-deoxycytidine-5'-triphosphate can be described as follows:
The structure can be represented as:
This arrangement allows dCTP to participate effectively in base pairing during DNA synthesis.
2'-Deoxycytidine-5'-triphosphate participates in several key chemical reactions:
The mechanism of action of 2'-deoxycytidine-5'-triphosphate primarily revolves around its role as a substrate for DNA polymerases:
This mechanism underscores its vital role in genetic information transfer and cellular replication processes.
The physical and chemical properties of 2'-deoxycytidine-5'-triphosphate include:
These properties make dCTP suitable for various biochemical applications.
2'-Deoxycytidine-5'-triphosphate has numerous applications in molecular biology and biotechnology:
2'-Deoxycytidine-5'-triphosphate (dCTP) serves as a fundamental substrate for DNA polymerases during template-directed DNA synthesis. The incorporation mechanism involves a nucleophilic attack by the 3'-hydroxyl group of the primer strand on the α-phosphate of dCTP, forming a phosphodiester bond and releasing pyrophosphate (PP~i~). This reaction is metal ion-dependent, typically requiring Mg²⁺ to coordinate the triphosphate moiety and stabilize the transition state [1] [6].
Family A polymerases (e.g., Taq DNA polymerase) and Family B polymerases (e.g., KOD XL) exhibit distinct kinetic behaviors when incorporating dCTP. Taq polymerase incorporates dCTP with a k~cat~ of 20–50 s⁻¹ and a K~m~ of 2–5 µM under optimal conditions (pH 8.0, 72°C). Proofreading polymerases like phi29 show higher fidelity but may form non-canonical base pairs (e.g., C•A mismatches) when incorporating modified dCTP analogs [1]. Terminal deoxynucleotidyl transferase (TdT), a template-independent polymerase, incorporates dCTP analogs processively, adding hundreds of nucleotides to the 3'-end of single-stranded DNA. This activity is enhanced by Co²⁺ ions, which broaden TdT’s substrate tolerance [8].
Table 1: Kinetics of dCTP Incorporation by DNA Polymerases
Polymerase | Family | k~cat~ (s⁻¹) | K~m~ (µM) | Metal Cofactor |
---|---|---|---|---|
Taq DNA Pol | A | 48 ± 3 | 4.2 ± 0.5 | Mg²⁺ |
KOD XL | B | 32 ± 2 | 3.8 ± 0.4 | Mg²⁺ |
phi29 (exo+) | B | 12 ± 1 | 1.5 ± 0.2 | Mg²⁺ |
Terminal TdT (Co²⁺) | - | 8 ± 0.5* | 25 ± 3* | Co²⁺ |
*Values represent average incorporation rates for unmodified dCTP* [1] [8]
DNA polymerases exhibit stringent yet adaptable active sites that accommodate dCTP analogs with modifications at specific positions:
Table 2: Substrate Tolerance of Polymerases for dCTP Analogs
dCTP Analog | Modification Site | Taq Pol Incorp. (%) | TdT Incorp. (%) | Primary Base Pair |
---|---|---|---|---|
Unmodified dCTP | - | 100 (Reference) | 100 (Reference) | C•G |
N4-Benzoyl-dCTP | N4-acyl | 92 ± 3 | 105 ± 4 | C•G / C•A |
2'-F-dCTP | 2'-F | 75 ± 5 | 88 ± 6 | C•G |
N4-Amino-dCTP | N4-hydrazino | 18 ± 2 | 95 ± 3 | C•G |
5-Carboxy-dCTP | C5-carboxy | <5 | 65 ± 7 | C•G |
Data represents relative incorporation efficiency vs. unmodified dCTP in primer extension assays [1] [4] [8]
In template-directed synthesis, dCTP base-pairs exclusively with guanine residues in the template strand, maintaining coding fidelity through geometric constraints imposed by the polymerase active site. Equilibrium binding studies reveal that dCTP binds replicative polymerases with 3–5-fold higher affinity than dATP or dTTP due to optimal hydrogen bonding with the Hoogsteen edge of guanine [1] [6].
During primer extension, dCTP concentration directly impacts elongation kinetics. Suboptimal dCTP levels (≤10 µM) reduce elongation rates by 60% and increase error rates due to increased mismatch extension probability. In contrast, saturating dCTP (≥100 µM) ensures rapid, high-fidelity synthesis but may promote non-templated nucleotide addition by family A polymerases [6]. Terminal deoxynucleotidyl transferase (TdT) exploits dCTP for template-independent polymerization, enabling:
Enzymatic regeneration systems address dCTP instability during storage and reaction cycles. Phosphoenolpyruvate (PEP)-dependent pyruvate kinase regenerates dCTP from dCDP with >95% efficiency, enabling prolonged in vitro synthesis without exogenous dCTP supplementation [6].
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